![molecular formula C20H22N2O4 B2626127 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 921913-44-2](/img/structure/B2626127.png)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide
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Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide, also known as EOTA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. EOTA belongs to the class of quinoline derivatives and has been found to possess a range of biological activities.
Scientific Research Applications
Chemical Synthesis and Applications
Several studies have explored the synthesis and potential applications of tetrahydroquinoline derivatives, highlighting their significance in medicinal chemistry due to their potential anticancer, antimalarial, antidiabetic, and antiviral properties. For instance, Jiang et al. (2011) described a new route for preparing N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for the synthesis of selective EGFR kinase inhibitors, illustrating the compound's relevance in developing cancer therapies (Jiang et al., 2011). This underscores the broader chemical family's role in synthesizing compounds with significant therapeutic potential.
Further research by Wenpeng et al. (2014) introduced a new and practical synthesis route for similar compounds, emphasizing their efficiency and high purity, which is crucial for pharmaceutical applications (Wenpeng et al., 2014). Such studies are pivotal for the scalable production of these compounds for further drug development and research.
Biological Activities and Potential Therapeutic Uses
Research into the biological activities of tetrahydroquinoline derivatives has identified various potential therapeutic applications. For instance, the discovery of helquinoline, a tetrahydroquinoline antibiotic from Janibacter limosus, by Asolkar et al. (2004), shows the compound's high biological activity against bacteria and fungi (Asolkar et al., 2004). This finding suggests that tetrahydroquinoline derivatives could be valuable in developing new antibiotics or antifungal agents.
Additionally, Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as fungicidal agents against Candida species, further illustrating the broad spectrum of biological activities associated with tetrahydroquinoline and related compounds (Bardiot et al., 2015). These findings highlight the compound's relevance in addressing fungal infections, a significant concern in healthcare.
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-22-18-9-8-15(11-14(18)7-10-20(22)24)21-19(23)13-26-17-6-4-5-16(12-17)25-2/h4-6,8-9,11-12H,3,7,10,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFDZSQWPSZFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide |
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